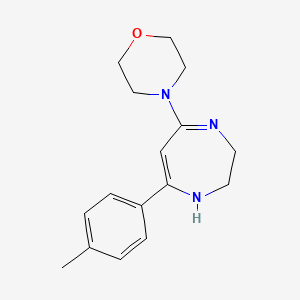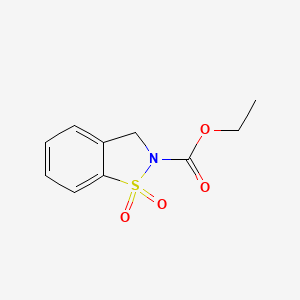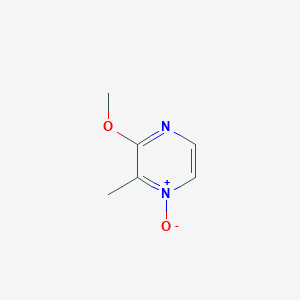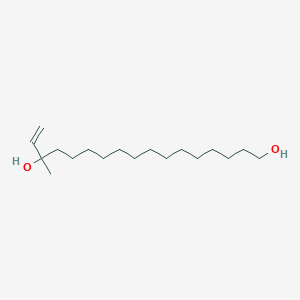
7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a diazepine ring fused with a morpholine and a methylphenyl group, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with morpholine to form an intermediate, which is then subjected to cyclization with a suitable diazepine precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides
- (4-Methylphenyl)(morpholin-4-yl)methanethione
Uniqueness
7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine is unique due to its specific diazepine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
918884-74-9 |
|---|---|
Molecular Formula |
C16H21N3O |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
4-[7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]morpholine |
InChI |
InChI=1S/C16H21N3O/c1-13-2-4-14(5-3-13)15-12-16(18-7-6-17-15)19-8-10-20-11-9-19/h2-5,12,17H,6-11H2,1H3 |
InChI Key |
PTHBERMKWLNLOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NCCN2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-Ethoxy-5-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188582.png)
![5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188583.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1R)-1-phenylethyl]-](/img/structure/B14188588.png)


![Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate](/img/structure/B14188600.png)

![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B14188613.png)
![(9-Chlorobenzo[h]isoquinolin-6-yl)methanol](/img/structure/B14188619.png)
![2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[[4-[5-(1-methyl-1H-tetrazol-5-yl)-3-phenyl-2-pyridinyl]phenyl]methyl]-4-piperidinyl]-](/img/structure/B14188630.png)
